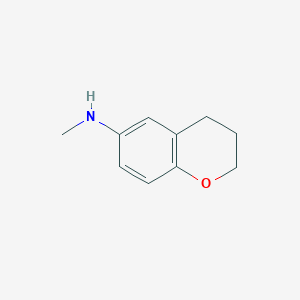
N-methylchroman-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylchroman-6-amine is a heterocyclic compound that belongs to the chroman family Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry The structure of this compound consists of a chroman ring system with a methyl group and an amine group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methylchroman-6-amine can be achieved through several methods. One common approach involves the N-methylation of chroman-6-amine using methyl iodide in the presence of a base such as cesium carbonate in dimethylformamide (DMF). This reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of environmentally benign reagents and catalysts to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-methylchroman-6-amine undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrosilanes and N-heterocyclic carbene catalysts.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: N-methylated products.
Substitution: Substituted chroman derivatives.
Applications De Recherche Scientifique
N-methylchroman-6-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-methylchroman-6-amine involves its interaction with specific molecular targets and pathways. For instance, chroman derivatives have been shown to inhibit enzymes such as acetylcholinesterase and cyclooxygenase, leading to anti-inflammatory and neuroprotective effects . The compound may also interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways .
Comparaison Avec Des Composés Similaires
N-methylchroman-6-amine can be compared to other similar compounds, such as:
Chroman-4-one: Lacks the methyl and amine groups but shares the chroman ring structure.
6-methylchroman-2-carboxylic acid N-(substituted) phenylamides: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
N-methyl-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C10H13NO/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,11H,2-3,6H2,1H3 |
Clé InChI |
CSAKFNBCUZMRBU-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(C=C1)OCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















